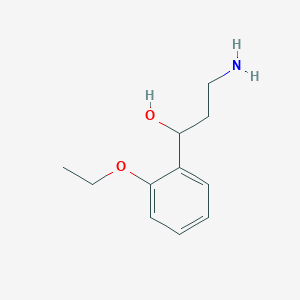

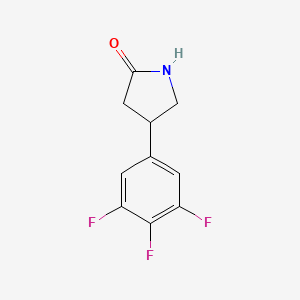

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Overview

Description

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a chemical compound with the CAS number 1263774-97-5 . Its molecular weight is 215.17 . The IUPAC name for this compound is 4-(3,4,5-trifluorophenyl)-2-pyrrolidinone .

Molecular Structure Analysis

The InChI code for 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is 1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical form of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is solid . It should be stored at room temperature .Scientific Research Applications

Neuroscience

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one has been utilized in neuroscience as a precursor for the synthesis of PET tracers like 11C-UCB-J . These tracers are used for imaging synaptic vesicle glycoprotein 2A (SV2A) in the brain, which is a marker of synaptic density. This application is crucial for studying neurological disorders such as Alzheimer’s disease, epilepsy, and Parkinson’s disease, where synaptic density changes are implicated.

Material Science

In material science, this compound serves as a building block for creating novel materials with specific fluorinated phenyl groups . These materials can have unique properties like increased resistance to solvents and chemicals, making them suitable for specialized applications such as coatings and electronic devices.

Pharmaceuticals

The pharmaceutical industry has explored the use of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors . These inhibitors are a class of oral hypoglycemics that block DPP-IV, an enzyme that degrades incretin hormones, thereby prolonging their glucose-lowering effect in patients with type 2 diabetes.

Analytical Chemistry

This compound is significant in analytical chemistry, where it may be used as a standard or reagent in chromatographic methods and mass spectrometry to identify and quantify various substances . Its unique structure allows for precise measurements and can aid in the development of new analytical techniques.

Environmental Science

In environmental science, 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one could be used to study the biodegradation and biotransformation of fluorinated organic compounds . Understanding the environmental fate of such compounds is essential for assessing their impact and for developing strategies to mitigate pollution.

Biochemistry

In biochemistry, this compound can be used to investigate the structure and function of proteins and enzymes that interact with fluorinated molecules . It can also serve as a fluorinated analog in enzymatic studies to explore the role of fluorine in biological systems.

Safety and Hazards

properties

IUPAC Name |

4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUUWAXTSJRLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one | |

CAS RN |

1263774-97-5 | |

| Record name | 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one interact with its target, SV2A, and what are the downstream effects of this interaction?

A1: 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one itself doesn't directly interact with SV2A. It serves as a scaffold for developing PET tracers like ¹¹C-UCB-J and ¹⁸F-SynVesT-1. These tracers bind to SV2A, a protein found on synaptic vesicles in neurons. This binding allows researchers to visualize and quantify synaptic density in the brain using PET imaging. [, , ] No downstream effects are elicited by the binding of these tracers, as they are designed for imaging purposes and not to elicit pharmacological responses.

Q2: What are the advantages of using ¹⁸F-SynVesT-1 over ¹¹C-UCB-J for PET imaging of SV2A?

A2: While both tracers exhibit excellent kinetic and in vivo binding properties for imaging SV2A, ¹⁸F-SynVesT-1 utilizes the ¹⁸F isotope, which has a longer half-life (110 minutes) compared to the ¹¹C isotope (20 minutes) used in ¹¹C-UCB-J. [] This longer half-life makes ¹⁸F-SynVesT-1 more practical for clinical applications, allowing for longer scan times and easier transportation and distribution.

Q3: How does head motion affect PET imaging results, and how can the data-driven motion correction method COD address this issue?

A3: Head motion during PET scans can significantly degrade image quality and lead to inaccurate quantification of tracer uptake. [] Traditional methods like frame-based image registration (FIR) are limited in their ability to correct for motion within short timeframes. The data-driven motion correction method, centroid of distribution (COD), utilizes the PET raw data itself to detect and correct for even small head movements. By analyzing changes in the center of the line of response for all detected events, COD can identify motion time points with high sensitivity. This allows for more accurate motion correction, leading to improved image quality and more reliable quantification of SV2A binding with tracers like ¹¹C-UCB-J. []

Q4: What makes SV2A a promising target for studying synaptic density in neurodegenerative disorders like Alzheimer's disease?

A4: SV2A is an integral membrane protein found on virtually all synaptic vesicles in the brain. [] This ubiquitous expression makes it a suitable marker for assessing overall synaptic density. In Alzheimer's disease, synaptic loss is a major structural correlate of cognitive decline. [] Therefore, imaging SV2A with tracers like ¹¹C-UCB-J allows researchers to directly assess synaptic density in living patients and potentially monitor disease progression or treatment efficacy. []

Q5: Can ¹¹C-UCB-J PET imaging be used to assess spinal cord injury (SCI)?

A5: Yes, research suggests that ¹¹C-UCB-J PET imaging can be a valuable tool for assessing SCI. Studies have demonstrated significant SV2A loss in animal models of SCI using both in vitro autoradiography and in vivo ¹¹C-UCB-J PET imaging. [] The ability to non-invasively visualize and quantify SV2A loss with ¹¹C-UCB-J PET offers a potential method for evaluating the extent of spinal cord damage and monitoring the effectiveness of therapeutic interventions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)

![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)

![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)

![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)

![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)